Cas no 569311-72-4 (2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide)

2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide is a specialized organic compound featuring a cyanoacrylamide core with cyclohexyl and difluoromethoxy-substituted phenyl moieties. Its structural design confers potential utility in agrochemical and pharmaceutical research, particularly as an intermediate for synthesizing bioactive molecules. The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, while the cyanoacrylamide scaffold may contribute to electrophilic reactivity, useful in covalent inhibitor development. The compound’s well-defined stereoelectronic properties make it a candidate for structure-activity relationship studies. Its purity and stability under standard conditions ensure reliable performance in synthetic applications. Further characterization is recommended for specific use cases.
2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide structure
569311-72-4 structure
Product Name:2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide
CAS No:569311-72-4
MF:C18H20F2N2O3
MW:350.359811782837
CID:5454853
PubChem ID:7967070
Update Time:2025-06-14

2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • Z44319329
    • EN300-26582390
    • (E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
    • 569311-72-4
    • 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
    • 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide
    • Inchi: 1S/C18H20F2N2O3/c1-24-16-10-12(7-8-15(16)25-18(19)20)9-13(11-21)17(23)22-14-5-3-2-4-6-14/h7-10,14,18H,2-6H2,1H3,(H,22,23)
    • InChI Key: GDMYRNIAONUNQH-UHFFFAOYSA-N
    • SMILES: C(NC1CCCCC1)(=O)C(C#N)=CC1=CC=C(OC(F)F)C(OC)=C1

Computed Properties

  • Exact Mass: 350.14419883g/mol
  • Monoisotopic Mass: 350.14419883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 537.0±50.0 °C(Predicted)
  • pka: 11.91±0.20(Predicted)

2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582390-0.05g
2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
569311-72-4 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide

Recent Advances in the Study of 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide (CAS: 569311-72-4)

The compound 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide (CAS: 569311-72-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activities.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The unique structural features of 569311-72-4, including the difluoromethoxy and methoxy substituents, contribute to its enhanced binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its biological targets.

In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and MAPK cascades, which are critical in the regulation of immune responses and cell proliferation. Notably, 569311-72-4 has shown promising results in preclinical models of autoimmune diseases and certain types of cancer, with minimal off-target effects observed at therapeutic doses.

Further investigations into the pharmacokinetic properties of 2-Cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propenamide have revealed favorable absorption and distribution profiles, making it a viable candidate for oral administration. However, challenges related to its metabolic stability and potential drug-drug interactions warrant additional optimization efforts.

In conclusion, the ongoing research on 569311-72-4 underscores its potential as a lead compound for the development of novel therapeutics targeting inflammatory and neoplastic disorders. Future studies should focus on refining its pharmacological properties and advancing it through clinical trials to validate its safety and efficacy in human subjects.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent